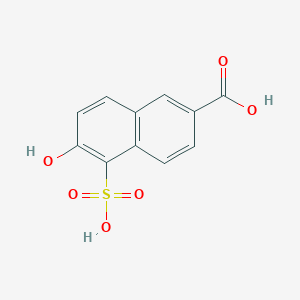

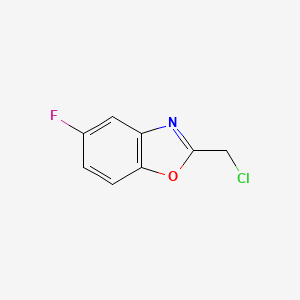

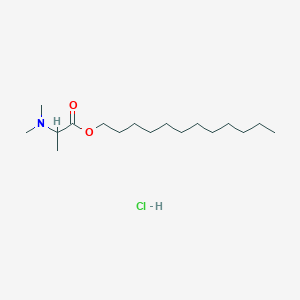

![molecular formula C19H34N2O2 B1313149 [1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 342807-58-3](/img/structure/B1313149.png)

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it has a piperidine ring, which is a common motif in many pharmaceuticals, and a cyclooctene ring, which is a type of cycloalkene .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the attachment of the cyclooctene ring. The carbamate group could then be added through a reaction with an isocyanate .Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also has a cyclooctene ring, which is an eight-membered ring with one double bond, and a carbamate group, which consists of a carbonyl (C=O) group attached to an oxygen and an amine .Chemical Reactions Analysis

As a carbamate, this compound could undergo hydrolysis to form an amine and a carbon dioxide molecule. The double bond in the cyclooctene ring could potentially be used in reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, carbamates are polar due to the presence of the carbonyl group, and may form hydrogen bonds .Scientific Research Applications

Precursor for Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active natural products. Its structure allows for the creation of complex molecules that can exhibit a range of activities, such as anticancer, anti-inflammatory, and analgesic properties .

Scaffold for Medicinal Chemistry

The tert-butyl group in this compound increases its lipophilicity, which is crucial for passing through cell walls. This characteristic makes it an important scaffold in medicinal chemistry, where it can be used to enhance the biological activity of new drug candidates .

Synthesis of Indole Derivatives

Indole derivatives are significant in pharmaceutical research due to their diverse biological activities. This compound can be utilized in the synthesis of indole derivatives that may possess anticancer, antipsychotic, or analgesic effects .

Development of Antimalarial Agents

Compounds with tert-butyl groups have shown improved antimalarial activity. The tert-butyl group’s stability and lipophilicity contribute to the efficacy of antimalarial drugs, making this compound a valuable asset in the development of new antimalarial agents .

Research in Anti-inflammatory Drugs

The structural features of this compound make it a potential candidate for the synthesis of anti-inflammatory drugs. Its ability to be modified into various derivatives allows for the exploration of new anti-inflammatory agents .

Creation of DNA Intercalating Agents

DNA intercalating agents are crucial in cancer therapy as they can interfere with DNA replication. The tert-butyl group in this compound could lead to the development of novel DNA intercalating agents with potential cytotoxic activity .

Synthesis of Antidepressant Medications

The compound’s structure is conducive to the synthesis of antidepressant medications. By acting as a precursor or intermediate, it can lead to the creation of compounds with antidepressant properties .

Exploration of Antipsychotic Drugs

Lastly, the compound can be used in the exploration of antipsychotic drugs. Its versatile structure allows for the synthesis of compounds that could be used to treat psychiatric disorders .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its activity in biological systems, given the presence of the piperidine ring and carbamate group .

: For more information, please refer to the relevant literature and resources.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of piperidine derivatives, which are known to play a significant role in the pharmaceutical industry . .

Pharmacokinetics

It’s known that the compound has a boiling point of 308°c and a density of 101 . These properties may influence its bioavailability, but further studies are needed to confirm this.

properties

IUPAC Name |

tert-butyl N-[1-[[(1E)-cycloocten-1-yl]methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2/c1-19(2,3)23-18(22)20-17-11-13-21(14-12-17)15-16-9-7-5-4-6-8-10-16/h9,17H,4-8,10-15H2,1-3H3,(H,20,22)/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPVOCBYJROQCF-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C/C/2=C/CCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)